Ethyl 3-methylhexanoate
Overview
Description
Ethyl 3-methylhexanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from 3-methylhexanoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Ethyl 3-methylhexanoate can be synthesized through the esterification of 3-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Ethyl 3-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylhexanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 3-methylhexanol.
Transesterification: This compound can react with another alcohol to form a different ester and ethanol. Common reagents and conditions for these reactions include acids, bases, and reducing agents
Scientific Research Applications
Ethyl 3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It can be used in studies of enzyme-catalyzed reactions involving esters.
Medicine: Research into its potential use in drug delivery systems and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 3-methylhexanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond in this compound is susceptible to nucleophilic attack, leading to the formation of the corresponding acid and alcohol. This process is facilitated by the presence of acid or base catalysts .
Comparison with Similar Compounds
Ethyl 3-methylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the fragrance industry for its pleasant smell. This compound is unique due to its specific structure and the resulting properties, such as its odor and reactivity
Properties
IUPAC Name |
ethyl 3-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEFHYCDPYOFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483165 | |
Record name | Ethyl3-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-47-1 | |
Record name | Ethyl3-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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